

# An In-depth Technical Guide to Methyl 2-chloro-6-methoxyisonicotinate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methyl 2-chloro-6-methoxyisonicotinate*

Cat. No.: *B079502*

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## Introduction

**Methyl 2-chloro-6-methoxyisonicotinate** is a substituted pyridine derivative that serves as a key building block in organic synthesis. Its unique arrangement of chloro, methoxy, and methyl ester functional groups on the isonicotinate scaffold makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The reactivity of the chloro substituent allows for various nucleophilic substitution reactions, while the ester and methoxy groups can be further manipulated to introduce diverse functionalities. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

## IUPAC Name and Chemical Structure

- IUPAC Name: **methyl 2-chloro-6-methoxyisonicotinate**[\[1\]](#)
- Synonyms: Methyl 2-chloro-6-methoxypyridine-4-carboxylate
- Chemical Structure:
  - The structure consists of a pyridine ring with a methyl ester group at the 4-position (isonicotinate).

- A chlorine atom is substituted at the 2-position.
- A methoxy group is substituted at the 6-position.

(A 2D chemical structure diagram would be presented here in a full whitepaper)

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **Methyl 2-chloro-6-methoxyisonicotinate** and related compounds for comparison.

Property	Methyl 2-chloro-6-methoxyisonicotinate	Methyl 2-chloro-6-methylisonicotinate	Methyl 2-chloroisonicotinate
CAS Number	42521-10-8[1]	3998-90-1	58481-11-1[2]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClNO <sub>3</sub> [1]	C <sub>8</sub> H <sub>8</sub> ClNO <sub>2</sub> [3]	C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub>
Molecular Weight	201.61 g/mol [1]	185.61 g/mol [3]	171.58 g/mol [2]
Physical Form	Solid[1]	White to Almost white powder to crystal[3]	White or Colorless to Yellow powder to lump to clear liquid[2]
Purity	98%[1]	>97.0% (GC)[3]	>98.0% (GC)
Melting Point	Not available	58-62 °C (lit.)	32-36 °C[2]
Boiling Point	Not available	124-125 °C/7 mmHg (lit.)	70°C/0.1mmHg (lit.)[2]
Storage Conditions	Inert atmosphere, 2-8°C[1]	Room Temperature	Inert atmosphere, 2-8°C[2]
InChI Key	DAPAXVAUEVRBGS-UHFFFAOYSA-N[1]	BDWMGYZSQKGUF-A-UHFFFAOYSA-N	KKOUHTMLFUAAGG-UHFFFAOYSA-N

## Experimental Protocols: Synthesis

There are two primary reported methods for the synthesis of **Methyl 2-chloro-6-methoxyisonicotinate**.

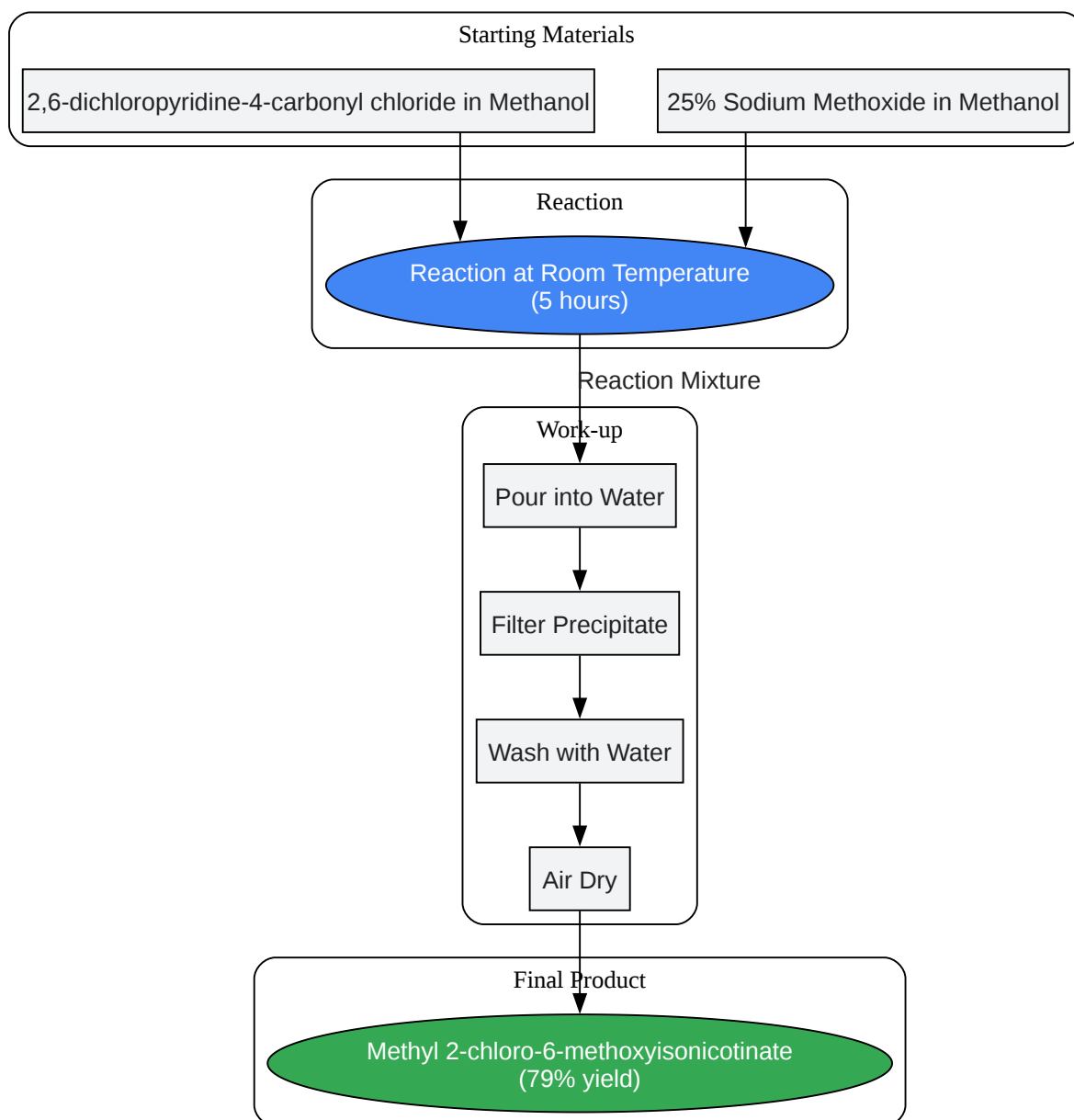
## Protocol 1: One-Step Nucleophilic Substitution

This method involves the direct reaction of a di-chlorinated precursor with sodium methoxide.

Reaction: 2,6-dichloropyridine-4-carbonyl chloride reacts with sodium methoxide in methanol to yield **Methyl 2-chloro-6-methoxyisonicotinate**.[\[4\]](#)

Detailed Methodology:

- A solution of 25% sodium methoxide in methanol (13 mL) is added to a solution of 2,6-dichloropyridine-4-carbonyl chloride (10.3 g, 50 mmol) in methanol (45 mL).[\[4\]](#)
- The reaction mixture is stirred at room temperature for 5 hours.[\[4\]](#)
- The mixture is then poured into water (200 mL).[\[4\]](#)
- The resulting white precipitate is collected by filtration, washed with water, and air-dried.[\[4\]](#)
- This process yields 7.89 g (79%) of **Methyl 2-chloro-6-methoxyisonicotinate**.[\[4\]](#)



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**Fig. 1:** Workflow for One-Step Synthesis

## Protocol 2: Two-Step Synthesis via Carboxylic Acid Intermediate

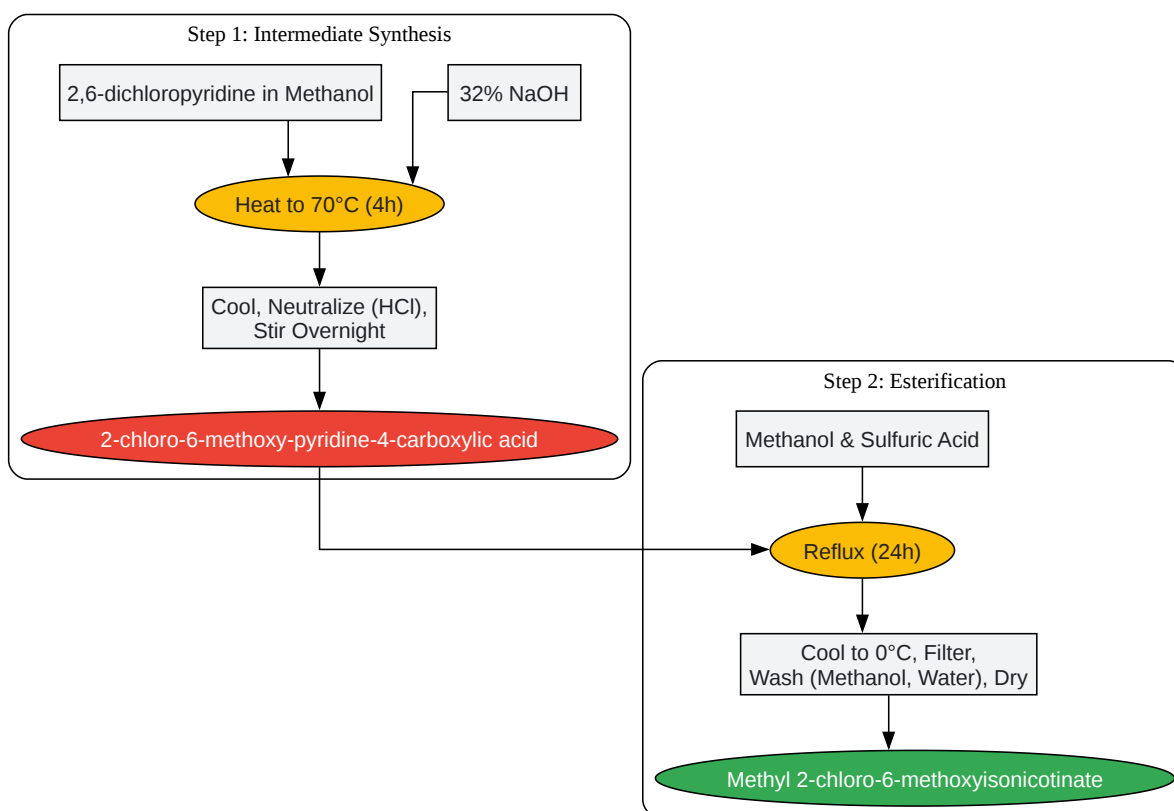
This alternative route involves the formation of a carboxylic acid intermediate followed by esterification.

### Step 1: Synthesis of 2-chloro-6-methoxy-pyridine-4-carboxylic acid

- A 32% NaOH solution (770 mL) is added to a solution of 2,6-dichloropyridine (200 g, 1.04 mol) in methanol (3 L).[\[4\]](#)
- The mixture is heated to 70°C and stirred for 4 hours.[\[4\]](#)
- After cooling to room temperature, the mixture is neutralized with 32% HCl solution (100 mL) and 25% HCl solution (700 mL) and stirred overnight.[\[4\]](#)
- The white precipitate is collected, washed with methanol, and dried. The filtrate is evaporated, and the residue is worked up to yield a total of 183 g of 2-chloro-6-methoxy-pyridine-4-carboxylic acid.[\[4\]](#)

### Step 2: Esterification to **Methyl 2-chloro-6-methoxyisonicotinate**

- Sulfuric acid (20 mL) is added to a suspension of 2-chloro-6-methoxy-pyridine-4-carboxylic acid (244 g, 1.30 mol) in methanol (2.5 L).[\[4\]](#)
- The mixture is stirred under reflux for 24 hours and then cooled to 0°C.[\[4\]](#)
- The solid product is collected by filtration, washed with methanol (200 mL) and water (500 mL), and dried under high vacuum.[\[4\]](#)
- This yields 165 g of white, solid **Methyl 2-chloro-6-methoxyisonicotinate**.[\[4\]](#)



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**Fig. 2:** Workflow for Two-Step Synthesis

## Applications in Research and Drug Development

**Methyl 2-chloro-6-methoxyisonicotinate** is primarily utilized as an intermediate in the synthesis of more complex molecules. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amines, thiols, and larger carbon frameworks through cross-coupling reactions. This makes it a valuable precursor for creating libraries of compounds for drug discovery screening.

While specific, publicly available examples of its direct use in the synthesis of marketed drugs are limited, its structural motifs are present in numerous biologically active compounds. Substituted pyridines are a common feature in medicinal chemistry, and compounds like this serve as foundational materials for exploring new chemical space around known pharmacophores.

## Safety Information

It is important to handle **Methyl 2-chloro-6-methoxyisonicotinate** with appropriate safety precautions in a laboratory setting.

- Signal Word: Warning[1]
- Hazard Statements:
  - H315: Causes skin irritation[1]
  - H319: Causes serious eye irritation[1]
  - H335: May cause respiratory irritation[1]
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

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## References

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Address: 3281 E Guasti Rd

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